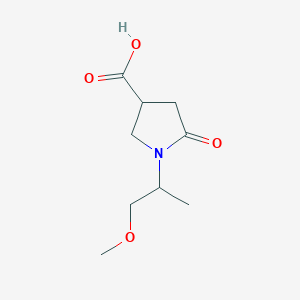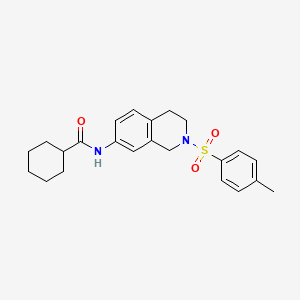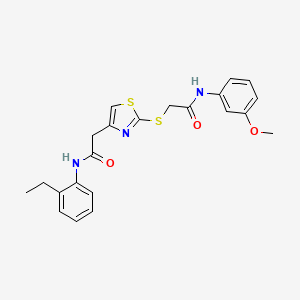
1-(2-Methoxy-1-methyl-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-1-methyl-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid, also known as MMEPC, is an organic compound that has been used in a variety of scientific research applications. MMEPC is a derivative of the amino acid, pyrrolidine, and is composed of a five-membered heterocyclic ring structure with a carboxylic acid group attached to the three-carbon atom. This compound has been widely studied due to its unique structure and its potential applications in the field of chemical synthesis and biochemistry.
Aplicaciones Científicas De Investigación
Antibacterial Activity
A series of pyrrolidine derivatives, including those related to the mentioned compound, have been synthesized and tested for their antibacterial properties. For instance, analogs derived from pyrrolidine structures have shown promising results against a range of bacterial strains. Notably, certain pyrrolidine analogs exhibited significant in vitro antibacterial activity, highlighting their potential as scaffolds for developing new antibacterial agents (Egawa et al., 1984).
Chemical Synthesis and Structural Analysis
Research into the synthesis and structural analysis of pyrrolidine derivatives has led to the development of methodologies for creating complex molecules. For example, the x-ray powder diffraction data for compounds related to the target molecule have provided insights into their crystal structures, aiding in the understanding of their chemical properties and reactions (Qing Wang et al., 2017). This structural information is crucial for the rational design of molecules with desired properties.
Photoreactive Properties
Investigations into the photoreactivity of pyrrolidine and pyridine derivatives have revealed interesting behaviors under different atmospheric conditions. Such studies are essential for applications in photochemistry and the development of light-sensitive compounds. For example, the UV-irradiation of certain pyridine derivatives in the presence of sulfuric acid leads to specific methoxylation reactions, which are influenced by the presence of oxygen (Sugiyama et al., 1984).
Synthesis of Tetramic Acids and Derivatives
The synthesis of pyrrolidine-2,4-diones (tetramic acids) and their derivatives from pyrrolidine precursors has been extensively studied. These compounds have a wide range of applications, including their use as building blocks in organic synthesis and potential biological activities. Methods for their synthesis and transformation into various derivatives have been developed, showcasing the versatility of pyrrolidine-based compounds (Mulholland et al., 1972).
Asymmetric Synthesis and Catalysis
The use of pyrrolidine derivatives in asymmetric synthesis and catalysis has been explored, with findings indicating their effectiveness as chiral auxiliaries or catalysts in stereoselective reactions. This research opens up pathways for the production of enantiomerically pure compounds, which are of great importance in pharmaceuticals and fine chemicals (Ito et al., 1984).
Propiedades
IUPAC Name |
1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-6(5-14-2)10-4-7(9(12)13)3-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDJRWSVGLMXRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1CC(CC1=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-1-methyl-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2725397.png)
![3-[Ethyl(methyl)amino]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2725398.png)

![N-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]thio]ethyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B2725401.png)

![1-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2725403.png)
methanone](/img/structure/B2725404.png)
![8,8-Difluorodispiro[2.0.34.13]octane-6-carboxylic acid](/img/structure/B2725405.png)

![N-(2-chlorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2725408.png)
![2-bromo-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzamide](/img/structure/B2725409.png)
![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2725412.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide](/img/structure/B2725417.png)
